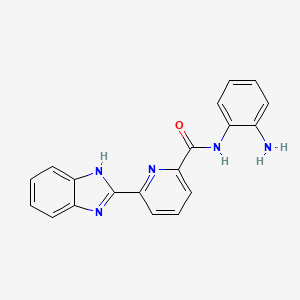
N-(2-Aminophenyl)-6-(1H-benzimidazol-2-yl)pyridine-2-carboxamide
Description
N-(2-Aminophenyl)-6-(1H-benzimidazol-2-yl)pyridine-2-carboxamide is a complex organic compound that features a combination of benzimidazole and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
CAS No. |
61414-12-8 |
|---|---|
Molecular Formula |
C19H15N5O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-6-(1H-benzimidazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-12-6-1-2-7-13(12)24-19(25)17-11-5-10-16(21-17)18-22-14-8-3-4-9-15(14)23-18/h1-11H,20H2,(H,22,23)(H,24,25) |
InChI Key |
FYLQRUIFKMPTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=CC(=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-6-(1H-benzimidazol-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One possible route could start with the preparation of the benzimidazole ring, followed by the introduction of the pyridine carboxamide group. The reaction conditions might include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-6-(1H-benzimidazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction could potentially modify the benzimidazole or pyridine rings.
Reduction: Reduction reactions might target the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-Aminophenyl)-6-(1H-benzimidazol-2-yl)pyridine-2-carboxamide could have several scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigation of its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2-Aminophenyl)-6-(1H-benzimidazol-2-yl)pyridine-2-carboxamide would depend on its specific biological or chemical target. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzimidazole or pyridine derivatives, such as:
- 2-(2-Aminophenyl)benzimidazole
- 6-(1H-Benzimidazol-2-yl)pyridine
- Pyridine-2-carboxamide derivatives
Uniqueness
N-(2-Aminophenyl)-6-(1H-benzimidazol-2-yl)pyridine-2-carboxamide is unique due to its specific combination of functional groups and aromatic systems, which might confer distinct biological or chemical properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


